molecular formula C26H18ClN3O4 B610733 5-{[6-chloro-5-(2'-hydroxy[1,1'-biphenyl]-4-yl)-1H-imidazo[4,5-b]pyridin-2-yl]oxy}-2-methylbenzoic acid CAS No. 1364692-88-5

5-{[6-chloro-5-(2'-hydroxy[1,1'-biphenyl]-4-yl)-1H-imidazo[4,5-b]pyridin-2-yl]oxy}-2-methylbenzoic acid

Cat. No. B610733
CAS RN: 1364692-88-5
M. Wt: 471.9
InChI Key: MEZQZPGDJJEQPZ-UHFFFAOYSA-N
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Description

SC4 is a potent, direct AMPK activator. SC4 preferentially activates α2 complexes and stimulates skeletal muscle glucose uptake.

Scientific Research Applications

Radioligand Imaging

A compound structurally related to the chemical , KR31173, has been radiolabeled and used for imaging the AT1 angiotensin receptor with PET (Positron Emission Tomography). This application is significant in medical imaging, as it enables the visualization of the distribution of angiotensin receptors in various organs like adrenal glands, kidneys, and liver in mice. Such imaging techniques are crucial for understanding the receptor's role in various physiological and pathological conditions (Mathews et al., 2004).

Antioxidant Activity

A series of derivatives containing structural elements similar to the chemical were synthesized and evaluated for their antioxidant activity. One of the compounds showed significantly higher antioxidant activity than ascorbic acid, indicating its potential as a potent antioxidant. This research highlights the chemical's relevance in developing novel antioxidants for therapeutic or preventive applications in oxidative stress-related diseases (Tumosienė et al., 2019).

Synthesis and Chemical Studies

Studies on the synthesis of related imidazo[4,5-b]pyridine derivatives provide insights into the chemical properties and potential applications of such compounds. For example, the synthesis of an aza analogue of enviroxime, which includes similar structural motifs, has been documented. Although the synthesized compound was inactive against specific viruses, this research contributes to the broader understanding of the synthesis and potential applications of related chemical structures (Kelley et al., 1990).

Fluorescent Probes

One of the derivatives of imidazo[1,2-a]pyridine, a related chemical structure, was found to be an efficient fluorescent probe for mercury ions. This indicates potential applications of the chemical or its derivatives in the development of novel fluorescent probes, which are essential tools in biochemical and medical research for detecting specific ions or molecules (Shao et al., 2011).

Antimicrobial and Antioxidant Activities

Research on derivatives of benzimidazole and pyrazole, which share structural similarities with the chemical , revealed significant antioxidant and antimicrobial activities. These findings suggest potential applications of the chemical or its derivatives in the development of new antimicrobial and antioxidant agents (Bassyouni et al., 2012).

properties

CAS RN

1364692-88-5

Molecular Formula

C26H18ClN3O4

Molecular Weight

471.9

IUPAC Name

5-[[6-chloro-5-[4-(2-hydroxyphenyl)phenyl]-1H-imidazo[4,5-b]pyridin-2-yl]oxy]-2-methylbenzoic acid

InChI

InChI=1S/C26H18ClN3O4/c1-14-6-11-17(12-19(14)25(32)33)34-26-28-21-13-20(27)23(29-24(21)30-26)16-9-7-15(8-10-16)18-4-2-3-5-22(18)31/h2-13,31H,1H3,(H,32,33)(H,28,29,30)

InChI Key

MEZQZPGDJJEQPZ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)OC2=NC3=NC(=C(C=C3N2)Cl)C4=CC=C(C=C4)C5=CC=CC=C5O)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

SC-4;  SC 4;  SC4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-{[6-chloro-5-(2'-hydroxy[1,1'-biphenyl]-4-yl)-1H-imidazo[4,5-b]pyridin-2-yl]oxy}-2-methylbenzoic acid
Reactant of Route 2
5-{[6-chloro-5-(2'-hydroxy[1,1'-biphenyl]-4-yl)-1H-imidazo[4,5-b]pyridin-2-yl]oxy}-2-methylbenzoic acid
Reactant of Route 3
5-{[6-chloro-5-(2'-hydroxy[1,1'-biphenyl]-4-yl)-1H-imidazo[4,5-b]pyridin-2-yl]oxy}-2-methylbenzoic acid
Reactant of Route 4
5-{[6-chloro-5-(2'-hydroxy[1,1'-biphenyl]-4-yl)-1H-imidazo[4,5-b]pyridin-2-yl]oxy}-2-methylbenzoic acid
Reactant of Route 5
5-{[6-chloro-5-(2'-hydroxy[1,1'-biphenyl]-4-yl)-1H-imidazo[4,5-b]pyridin-2-yl]oxy}-2-methylbenzoic acid
Reactant of Route 6
5-{[6-chloro-5-(2'-hydroxy[1,1'-biphenyl]-4-yl)-1H-imidazo[4,5-b]pyridin-2-yl]oxy}-2-methylbenzoic acid

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